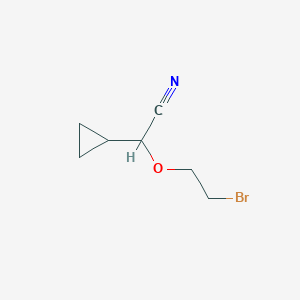

2-(2-Bromoethoxy)-2-cyclopropylacetonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Chemical Reactions Analysis

The chemical reactions that “2-(2-Bromoethoxy)-2-cyclopropylacetonitrile” might undergo would depend on the conditions and the other compounds present. The bromo group could be a good leaving group in a nucleophilic substitution reaction, and the nitrile group could participate in addition-elimination reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its molecular structure. For example, the presence of the polar nitrile and ether groups could influence its solubility in different solvents .Aplicaciones Científicas De Investigación

Synthesis and Chemical Applications

A convenient and efficient method for the synthesis of dinitrile-substituted cyclopropanes, including structures related to 2-(2-Bromoethoxy)-2-cyclopropylacetonitrile, has been developed. This process involves a tandem Michael-type addition followed by intramolecular cyclization, showcasing the versatility of cyclopropyl and bromoethoxy functionalities in constructing complex molecular scaffolds such as the 2,4-dioxo-3-azabicyclo[3.1.0]hexane scaffold (Mingyan Ye et al., 2022).

Advancements in Carbohydrate Mimetics

The transformation of cyclopropane-fused carbohydrates into oxepines, utilizing derivatives similar to this compound, represents an innovative approach for accessing septanoside family members, a significant group of carbohydrate mimetics. This technique involves silver(I)-promoted thermal ring expansion, leading to novel 2-branched pyranosides (R. J. Hewitt & J. Harvey, 2010).

Enzymatic Inhibition Research

Compounds incorporating cyclopropane moieties, akin to this compound, have been explored for their potential as inhibitors against carbonic anhydrase isoenzymes. These studies revealed that such bromophenol derivatives exhibit significant inhibitory effects, highlighting their potential in medicinal chemistry and enzyme inhibition research (M. Boztaş et al., 2015).

Novel Synthetic Pathways

Research into the palladium-catalyzed tandem addition/cyclization processes has opened up new avenues for constructing indole skeletons using components similar to this compound. This method demonstrates the compound's utility in synthesizing diverse organic structures with potential applications in pharmaceuticals and organic materials (Shuling Yu et al., 2017).

Antimicrobial Activity Studies

The synthesis of compounds bearing structural similarities to this compound and their subsequent evaluation for antimicrobial activities provides valuable insights into the development of new antibacterial agents. These studies underscore the importance of cyclopropyl and nitrile functionalities in the search for novel antimicrobial compounds (Kaouthar Hamrouni et al., 2015).

Mecanismo De Acción

Target of Action

Bromoethoxy compounds have been associated with various biological activities, including anti-tuberculosis and anti-cancer properties. These activities suggest that the compound may interact with a range of cellular targets, potentially including enzymes, receptors, and other proteins.

Mode of Action

Bromoethoxy compounds are known to interact with their targets through various mechanisms, such as inhibition of enzyme activity or modulation of receptor function . The bromoethoxy group may also facilitate the entry of the compound into cells, enhancing its interaction with intracellular targets .

Biochemical Pathways

For instance, some bromoethoxy compounds have been shown to interfere with the biosynthesis of mycobactin, a siderophore essential for the survival of Mycobacterium tuberculosis .

Pharmacokinetics

Bromoethoxy compounds are generally lipophilic, which can enhance their absorption and distribution within the body . The metabolism and excretion of these compounds would likely involve enzymatic transformations and renal clearance, respectively.

Result of Action

Given the biological activities associated with bromoethoxy compounds, it is plausible that this compound could induce changes in cellular function or viability, depending on its specific targets and mode of action .

Action Environment

The action, efficacy, and stability of 2-(2-Bromoethoxy)-2-cyclopropylacetonitrile could be influenced by various environmental factors. For instance, the pH and temperature of the environment could affect the compound’s stability and activity. Additionally, the presence of other substances, such as proteins or lipids, could influence the compound’s absorption and distribution within the body .

Propiedades

IUPAC Name |

2-(2-bromoethoxy)-2-cyclopropylacetonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10BrNO/c8-3-4-10-7(5-9)6-1-2-6/h6-7H,1-4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XELKRLAGXCRRKW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(C#N)OCCBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(3,5-dimethylphenoxy)ethyl]thiophene-2-sulfonamide](/img/structure/B2832733.png)

![N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2832736.png)

![4-[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]morpholine](/img/structure/B2832737.png)

![3-cyclohexyl-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)propan-1-one](/img/structure/B2832740.png)

![N-[2-(3-chlorophenyl)-2-methoxypropyl]-3,4-difluorobenzamide](/img/structure/B2832742.png)

![2-Chloro-N-[1-(2,2,2-trifluoroacetyl)-3,4-dihydro-2H-quinolin-3-yl]propanamide](/img/structure/B2832743.png)

![1-[2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-carbonyl]-5-methoxy-2,3-dihydro-1H-indole](/img/structure/B2832747.png)

![ethyl 4-({7-[(3-chlorophenyl)methyl]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}methyl)piperazine-1-carboxylate](/img/structure/B2832750.png)